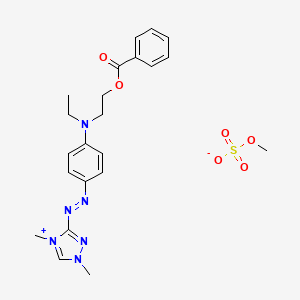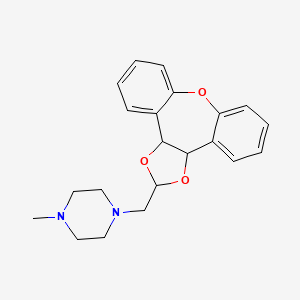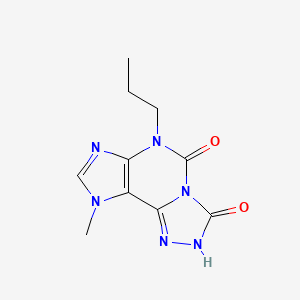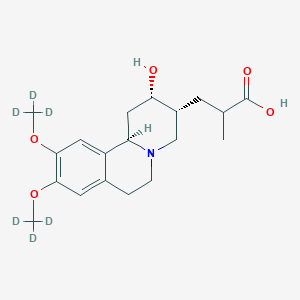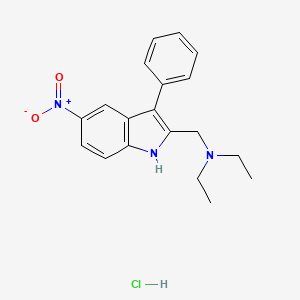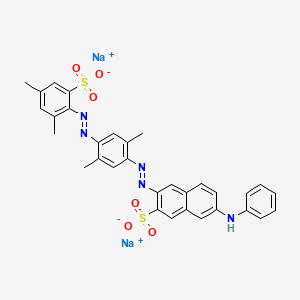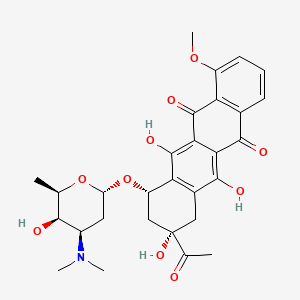
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6,7,8,9-Tétrahydro-8-méthyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazépine est un composé hétérocyclique qui appartient à la classe des triazolobenzodiazépines. Ce composé est d'un intérêt significatif en raison de ses propriétés pharmacologiques potentielles et de ses applications dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6,7,8,9-Tétrahydro-8-méthyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazépine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 4-pyridinecarboxaldéhyde avec le 1,2-diaminobenzène en présence d'un catalyseur approprié pour former le cycle triazole. Des étapes de méthylation et de cyclisation ultérieures donnent le composé final. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et des températures allant de 50 °C à 100 °C.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 6,7,8,9-Tétrahydro-8-méthyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazépine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation des N-oxydes correspondants.
Réduction : Formation de dérivés réduits avec des groupes fonctionnels modifiés.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels attachés au cycle pyridine.
Applications De Recherche Scientifique
La 6,7,8,9-Tétrahydro-8-méthyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazépine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, y compris les propriétés anxiolytiques et anticonvulsivantes.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de la 6,7,8,9-Tétrahydro-8-méthyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazépine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs des neurotransmetteurs dans le système nerveux central. Le composé peut moduler l'activité des récepteurs de l'acide gamma-aminobutyrique (GABA), conduisant à ses effets anxiolytiques et anticonvulsivants. Les voies et les interactions moléculaires exactes font l'objet de recherches en cours.
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-8-methyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Diazépam : Une autre benzodiazépine avec des propriétés anxiolytiques.
Alprazolam : Une triazolobenzodiazépine avec des effets pharmacologiques similaires.
Clonazépam : Connu pour ses propriétés anticonvulsivantes.
Unicité
La 6,7,8,9-Tétrahydro-8-méthyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazépine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'un cycle pyridine et d'un fragment triazole.
Propriétés
Numéro CAS |
124963-18-4 |
|---|---|
Formule moléculaire |
C12H15N5 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
8-methyl-3-pyridin-4-yl-5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C12H15N5/c1-16-7-2-8-17-11(9-16)14-15-12(17)10-3-5-13-6-4-10/h3-6H,2,7-9H2,1H3 |
Clé InChI |
NMZORDZOUYGQES-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN2C(=NN=C2C3=CC=NC=C3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




